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Compound of Interest

Compound Name: Diethoxyacetonitrile

Cat. No.: B056917

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the 3C Nuclear Magnetic Resonance (NMR)
spectrum of diethoxyacetonitrile with related compounds. The information is intended to aid in
the spectral interpretation and structural elucidation of molecules containing the
diethoxyacetonitrile moiety.

13C NMR Spectral Data Comparison

The following table summarizes the expected 3C NMR chemical shifts for
diethoxyacetonitrile and compares them with the experimental data of structurally similar
compounds: 1,1-diethoxyethane and malononitrile. This comparison provides a reference for
identifying the characteristic signals of the diethoxyacetonitrile functional group.
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Chemical Shift (3,

Compound Structure Carbon Atom

ppm)
Diethoxyacetonitrile
(Predicted) NC-CH(OCH2CHs)2 CN ~115-120
CH(OR)2 ~90-100
OCH2CHs ~60-80
OCH2CHs ~10-50
1,1-Diethoxyethane CH3-CH(OCH2CHs3)2 CH(OR)2 ~100.9
OCH2CHs ~59.9
OCH2CHs ~15.4
CHs-CH ~19.3
Malononitrile NC-CH2-CN CN 109.35[1]
CH2 8.77[1]

Note: The chemical shifts for diethoxyacetonitrile are predicted based on typical ranges for
similar functional groups.[2][3]

Experimental Protocols
A standard protocol for acquiring a 13C NMR spectrum is outlined below.
Sample Preparation:

e Sample Quantity: For a standard 3C NMR experiment, a sample size of 10-50 mg is typically
required.[4]

e Solvent: Choose a deuterated solvent in which the sample is soluble. Common choices
include Chloroform-d (CDCIs), Acetone-ds, and Dimethyl sulfoxide-de (DMSO-ds). The typical
volume of solvent used is 0.5-0.7 mL.

e Procedure:
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o Weigh the desired amount of the sample into a clean, dry vial.

o Add the deuterated solvent to the vial to dissolve the sample. Gentle warming or vortexing
may be applied to aid dissolution.

o Using a Pasteur pipette, transfer the solution into a clean NMR tube.

o Ensure the height of the solution in the NMR tube is sufficient for the instrument, typically
around 4-5 cm.

o Cap the NMR tube and label it clearly.
NMR Data Acquisition:
 Instrument: The data is typically acquired on a 300 MHz or higher field NMR spectrometer.
o Experiment Type: A standard proton-decoupled 3C NMR experiment is performed.
e Parameters:

o Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30
on Bruker instruments).

o Acquisition Time (AQ): Typically 1-2 seconds.

o Relaxation Delay (D1): A delay of 2-5 seconds is used to allow for full relaxation of the
carbon nuclei, which is important for obtaining accurate integrals, although routine spectra
are often run with shorter delays.

o Number of Scans (NS): This can range from a few hundred to several thousand scans,
depending on the sample concentration. For a moderately concentrated sample (10-50
mg), 256 scans may be sufficient on a modern spectrometer with a cryogenic probe.[5]

o Spectral Width (SW): A spectral width of approximately 250 ppm is typically used to cover
the entire range of carbon chemical shifts.[5]

o Referencing: The chemical shifts are referenced to the solvent peak. For example, the
central peak of the CDCls triplet is set to 77.16 ppm.[6]
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Logical Relationship of *C NMR Signals in
Diethoxyacetonitrile

The following diagram illustrates the structure of diethoxyacetonitrile and the assignment of
its 13C NMR signals.
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Caption: Structure of Diethoxyacetonitrile and its predicted 3C NMR signal assignments.

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b056917?utm_src=pdf-body
https://www.benchchem.com/product/b056917?utm_src=pdf-body
https://www.benchchem.com/product/b056917?utm_src=pdf-body-img
https://www.benchchem.com/product/b056917?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b056917?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Malononitrile | NCCH2CN | CID 8010 - PubChem [pubchem.ncbi.nim.nih.gov]
2. www2.chem.wisc.edu [www2.chem.wisc.edu]
3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
e 4. scribd.com [scribd.com]
5. sc.edu [sc.edu]

6. scs.illinois.edu [scs.illinois.edu]

« To cite this document: BenchChem. [A Comparative Guide to the 13C NMR Spectrum of
Diethoxyacetonitrile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b056917#c-nmr-spectrum-interpretation-of-
diethoxyacetonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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